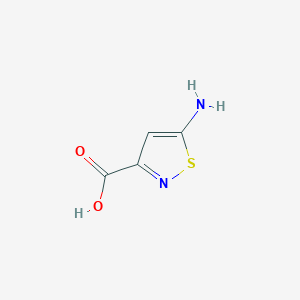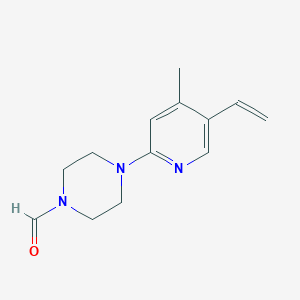
4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by the introduction of the benzoic acid group. One common method includes the reaction of 4-bromobenzoic acid with tert-butylhydrazine to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole and benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of polymers and other materials due to its structural properties.
Wirkmechanismus
The mechanism of action of 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways that regulate various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbenzoic acid: Similar structure but lacks the pyrazole ring.
5-tert-Butyl-1H-pyrazole: Contains the pyrazole ring but lacks the benzoic acid moiety.
4-(tert-Butyl)benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid ring.
Uniqueness
4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid is unique due to the combination of the pyrazole ring and the benzoic acid moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
4-(5-tert-butylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)12-8-9-15-16(12)11-6-4-10(5-7-11)13(17)18/h4-9H,1-3H3,(H,17,18) |
InChI-Schlüssel |
GJJXZCAGSSDOIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=NN1C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11797859.png)
![4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11797862.png)





![2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797890.png)


